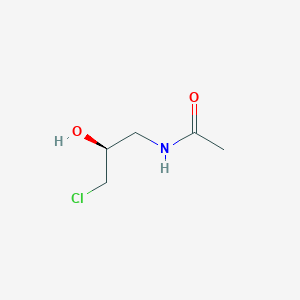

(S)-N-(3-Chloro-2-hydroxypropyl)acetamide

描述

Contextualization of the Compound within Organic Chemistry

From a structural standpoint, (S)-N-(3-Chloro-2-hydroxypropyl)acetamide belongs to the class of functionalized amides. The presence of a secondary alcohol, a chloroalkane, and an amide functional group within a single, relatively small molecule makes it a trifunctional synthon. The "(S)" designation in its name indicates a specific three-dimensional arrangement of the atoms around the chiral center at the second carbon of the propyl chain, a feature of paramount importance in the synthesis of enantiomerically pure compounds.

The reactivity of this molecule is dictated by its functional groups. The hydroxyl group can undergo esterification or etherification, while the chlorine atom is a good leaving group, susceptible to nucleophilic substitution. The amide group, while generally less reactive, can participate in various chemical transformations under specific conditions. This combination of functionalities allows for a stepwise and controlled manipulation of the molecule to build more complex chemical architectures.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H10ClNO2 | PubChem |

| Molecular Weight | 151.59 g/mol | PubChem |

| CAS Number | 224323-47-1 | ChemicalBook |

| Appearance | Not explicitly stated for the pure (S)-enantiomer, related compounds are crystalline solids. | Inferred from related compounds |

| Solubility | Not explicitly stated, but the presence of hydroxyl and amide groups suggests potential solubility in polar solvents. | Inferred from structure |

| Storage Temperature | 2-8°C | ChemicalBook |

Significance and Scope of Research on this compound

The primary significance of this compound in chemical research lies in its role as a chiral building block. Chiral molecules are crucial in various fields, particularly in medicinal chemistry, where the biological activity of a drug is often dependent on its stereochemistry. The use of enantiomerically pure starting materials like this compound is a key strategy in asymmetric synthesis to ensure the production of a single, desired enantiomer of a target molecule.

Research involving this compound has predominantly focused on its application as a key intermediate in the synthesis of pharmaceutically active compounds. One of the most notable examples is its use in the synthesis of the antibiotic Linezolid. In these synthetic routes, the specific stereochemistry of this compound is transferred to the final product, which is essential for its therapeutic efficacy.

While much of the available literature discusses this compound in the context of its application in multi-step syntheses, studies on the fundamental reactivity and potential for derivatization of this compound itself are less common. Research into the synthesis of this compound often involves the ring-opening of a suitable chiral epoxide with acetamide (B32628) or the chloroacetylation of a chiral aminopropanol (B1366323) derivative. For instance, the synthesis of related N-aryl-2-chloroacetamides has been achieved through the reaction of an amine with chloroacetyl chloride. ijpsr.info The characterization of such compounds typically involves spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm their structure. neliti.comresearchgate.net

The scope of research, therefore, has been largely driven by its utility as a means to an end—a tool for constructing more complex and valuable molecules. Further investigations into the unique reactivity of its functional groups could potentially broaden its applications in organic synthesis beyond its current, albeit important, role.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-[(2S)-3-chloro-2-hydroxypropyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2/c1-4(8)7-3-5(9)2-6/h5,9H,2-3H2,1H3,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJZCAOMAPZUFS-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455309 | |

| Record name | (S)-N-(3-Chloro-2-hydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224323-47-1 | |

| Record name | (S)-N-(3-Chloro-2-hydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S N 3 Chloro 2 Hydroxypropyl Acetamide

Historical Perspectives on Synthetic Routes

The synthesis of N-(halohydroxypropyl)amides, including (S)-N-(3-Chloro-2-hydroxypropyl)acetamide, has evolved from early, often non-stereoselective methods to highly sophisticated asymmetric syntheses. Initial approaches typically involved the reaction of epichlorohydrin (B41342) with an amine followed by acylation, which would result in a racemic mixture. The demand for enantiomerically pure compounds, driven largely by the pharmaceutical industry, spurred the development of methods to isolate or directly synthesize the desired (S)-enantiomer. The historical progression reflects a broader trend in organic chemistry: the move from racemic preparations to stereocontrolled synthesis, thereby avoiding the need for costly and often inefficient resolution steps.

Classical Chemical Synthesis Approaches

Classical methods for the synthesis of this compound primarily rely on the derivatization of a pre-existing chiral starting material. The most common and direct classical approach involves the N-acetylation of the corresponding chiral amine, (S)-1-amino-3-chloro-2-propanol.

Multi-step Reaction Sequences

A common multi-step synthesis commences with the chiral synthon, (S)-epichlorohydrin. This sequence ensures that the desired stereochemistry is incorporated from the outset.

Reaction Scheme:

Ring-opening of (S)-epichlorohydrin: (S)-epichlorohydrin is reacted with a suitable amine, often benzylamine, to yield (S)-1-(benzylamino)-3-chloro-2-propanol. This reaction proceeds via a nucleophilic attack on the less hindered carbon of the epoxide ring.

Deprotection: The benzyl (B1604629) group is subsequently removed. A common method is catalytic hydrogenation, which, however, can also reduce the chlorohydrin functionality. A more practical approach in a laboratory setting involves an acid-catalyzed debenzylation, often performed in conjunction with the final acylation step.

N-acetylation: The resulting chiral amine, (S)-1-amino-3-chloro-2-propanol, is then acylated to introduce the acetamide (B32628) group.

A representative procedure for the final N-acetylation step involves the reaction of (S)-1-amino-3-chloro-2-propanol hydrochloride with acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534). acs.org The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) at reduced temperatures to control the exothermicity of the reaction. acs.org

| Step | Reactants | Reagents/Conditions | Product |

| 1 | (S)-Epichlorohydrin, Benzylamine | Ethanol, Room Temperature | (S)-1-(Benzylamino)-3-chloro-2-propanol |

| 2 | (S)-1-(Benzylamino)-3-chloro-2-propanol | Concentrated HCl, Reflux | (S)-1-Amino-3-chloro-2-propanol hydrochloride |

| 3 | (S)-1-Amino-3-chloro-2-propanol hydrochloride | Acetic Anhydride, Triethylamine, THF, 0°C to Room Temp | This compound |

Reagent-specific Preparations

The choice of reagents is critical in the classical synthesis of this compound, particularly in the acylation step.

Acylating Agents:

Acetic Anhydride: This is a highly effective and common acetylating agent for primary amines. The reaction is typically fast and high-yielding.

Acetyl Chloride: While also effective, the use of acetyl chloride generates hydrochloric acid as a byproduct, which must be neutralized by a base.

Bases:

Triethylamine (TEA): A common organic base used to neutralize the acid formed during acylation and to deprotonate the ammonium (B1175870) salt of the starting material. acs.org

Pyridine: Can be used as both a base and a catalyst in acylation reactions.

The purification of the final product is often achieved through column chromatography on silica (B1680970) gel, using a solvent system such as petroleum ether/ethyl acetate (B1210297). acs.org

Asymmetric and Enantioselective Synthesis of this compound

Asymmetric synthesis aims to create the desired stereoisomer directly, thus offering greater efficiency than classical resolution methods. For this compound, these strategies often focus on the enantioselective creation of the key chiral amino alcohol intermediate.

Chiral Catalyst-mediated Syntheses

The use of chiral catalysts to control stereochemistry is a cornerstone of modern asymmetric synthesis. While specific catalysts for the direct synthesis of this compound are not widely reported, analogous transformations provide a blueprint for potential catalytic routes.

One such powerful method is the Sharpless Asymmetric Aminohydroxylation . This reaction introduces an amino and a hydroxyl group across a double bond in a syn-selective and enantioselective manner. organic-chemistry.org In principle, a suitable alkene precursor could be converted to a chiral amino alcohol, which could then be transformed into the target molecule. The reaction typically employs osmium tetroxide as the catalyst in conjunction with a chiral ligand derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids. organic-chemistry.org

Hypothetical Catalytic Route:

| Step | Reaction Type | Catalyst System (Example) | Key Transformation |

| 1 | Asymmetric Aminohydroxylation | OsO₄, (DHQ)₂-PHAL, N-chloro-N-sodiocarbamate | Alkene to Chiral Amino Alcohol |

| 2 | Functional Group Manipulation | Standard chemical methods | Conversion to this compound |

Another relevant catalytic approach is the enzymatic kinetic resolution . Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic mixture. For instance, a racemic mixture of 1-amino-3-chloro-2-propanol could be subjected to lipase-catalyzed acetylation. The lipase (B570770) would selectively acylate one enantiomer, allowing for the separation of the acetylated product from the unreacted enantiomer. Lipases from Candida antarctica and Pseudomonas cepacia have shown high enantioselectivity in similar resolutions. nih.gov

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

A well-established class of chiral auxiliaries are the Evans oxazolidinones . These are typically derived from readily available amino acids or amino alcohols. wikipedia.org A synthetic strategy for this compound using a chiral auxiliary could involve the following conceptual steps:

Attachment of Auxiliary: A suitable prochiral substrate is attached to the chiral auxiliary.

Diastereoselective Reaction: A key bond-forming reaction is carried out, where the chiral auxiliary directs the formation of the new stereocenter. For instance, an alkylation or an aldol (B89426) reaction could be employed to build the carbon skeleton.

Cleavage of Auxiliary: The chiral auxiliary is removed to yield the enantiomerically enriched product, which can then be converted to the final target molecule.

While this approach is powerful for the synthesis of a wide range of chiral molecules, its application to the direct synthesis of this compound is not prominently documented and would require the development of a specific synthetic route. The general principle, however, remains a viable strategy in asymmetric synthesis.

Enzymatic and Biocatalytic Pathways

Enzymatic and biocatalytic methods offer a highly selective and environmentally benign route to chiral compounds like this compound. These methods primarily rely on the kinetic resolution of a racemic precursor, where an enzyme selectively catalyzes a reaction on one enantiomer, allowing for the separation of the two.

Lipases are the most commonly employed enzymes for this purpose due to their stability, availability, and broad substrate tolerance. nih.gov The key reaction is the enantiomer-selective acylation of a racemic alcohol or the hydrolysis of a corresponding ester. For instance, the kinetic resolution of racemic 3-chloro-1-aminopropan-2-ol can be achieved through lipase-catalyzed acylation. In this process, the lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol, which can then be isolated.

Several lipases have been investigated for this transformation, with Candida antarctica Lipase B (CALB) being particularly effective. mdpi.com The choice of acyl donor and solvent system is crucial for optimizing both the reaction rate and the enantioselectivity. Vinyl acetate is a common acyl donor due to the irreversible nature of the transesterification. researchgate.net

The efficiency of these biocatalytic resolutions is often evaluated by the enantiomeric excess (ee) of the product and the conversion rate. High ee values, often exceeding 95%, are achievable under optimized conditions. mdpi.com

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions for Chiral Chlorohydrin Precursors

| Enzyme Source | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (CALB) | Racemic N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | Transesterification | (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | 97% | mdpi.com |

| Pseudomonas fluorescens Lipase | Racemic 2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane | Hydrolysis | (2S)-1-(1H-indol-4-yloxy)-3-chloro-2-propanol | 96% | mdpi.com |

| Burkholderia cepacia Lipase | Racemic 1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one | Acetylation | (S)-alcohol | >99% | mdpi.com |

This table is illustrative and shows examples of resolutions of similar structural motifs, highlighting the potential of enzymatic methods.

Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. msu.eduresearchgate.net The synthesis of this compound can be significantly improved by applying these principles. researchgate.net

A key principle of green chemistry is the reduction or elimination of solvent use. jddhs.com Solvents contribute significantly to the waste generated in chemical processes. Solvent-free, or neat, reaction conditions can simplify purification, reduce waste, and lower costs. nih.gov For the synthesis of acetamides, reactions can sometimes be carried out by grinding the solid reactants together, potentially with a catalytic amount of a coupling agent, thus avoiding bulk solvents. nih.gov Where solvents are necessary, the choice of greener alternatives like water, ethanol, or supercritical fluids is encouraged over hazardous chlorinated or aromatic solvents. researchgate.net In enzymatic reactions, the use of organic solvents can sometimes be minimized or replaced with less hazardous options like 2-methyl-2-butanol. snu.ac.kr

Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final desired product. scranton.eduprimescholars.com Reactions with high atom economy, such as addition or rearrangement reactions, are inherently greener as they generate fewer byproducts. primescholars.com

Table 2: Conceptual Atom Economy for Amide Formation

| Reactant A | Reactant B | Desired Product | Byproduct(s) | Theoretical % Atom Economy |

| Amine | Acetyl Chloride | Amide | HCl | < 100% |

| Amine | Acetic Anhydride | Amide | Acetic Acid | < 100% |

This table provides a conceptual overview. The actual atom economy would be calculated using the molecular weights of the specific reactants and products.

This principle focuses on using reagents that are renewable, less toxic, and catalytically rather than stoichiometrically. jddhs.comwordpress.com In the context of synthesizing this compound, this can be applied in several ways:

Catalysis: The use of enzymes, as discussed in section 2.3.3, is a prime example of sustainable reagent utilization. nih.gov Catalysts are used in small amounts and can often be recycled and reused.

Renewable Feedstocks: While the direct precursors to this compound are typically derived from petrochemical sources, research into bio-based routes for key starting materials like epichlorohydrin (a potential precursor to the aminopropanol (B1366323) backbone) is an active area of green chemistry.

Less Hazardous Reagents: Choosing less hazardous reagents is crucial. For the acylation step, this could involve moving away from highly reactive and corrosive reagents like acetyl chloride towards alternatives if a viable catalytic process allows for it. scholarsresearchlibrary.com

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch production methods, including improved safety, better heat and mass transfer, and enhanced process control. nih.govmdpi.com These benefits are particularly relevant for the industrial-scale production of pharmaceutical intermediates.

In a flow synthesis of this compound, a solution of (S)-3-chloro-1-aminopropan-2-ol and a suitable base would be continuously mixed with a stream of an acetylating agent in a reactor coil or a packed-bed reactor. The reaction temperature, pressure, and residence time can be precisely controlled to maximize yield and minimize byproduct formation.

The integration of enzymatic processes into flow reactors is a particularly promising approach. Immobilized enzymes can be packed into a column, and the substrate solution can be continuously passed through it. This setup allows for easy separation of the product from the catalyst, and the enzyme can be reused for extended periods, making the process more economical and sustainable.

Table 3: Comparison of Batch vs. Flow Processing for Chemical Synthesis

| Feature | Batch Processing | Flow Processing |

| Scale | Can be difficult to scale up; heat and mass transfer issues. | More easily scalable by extending operation time or using parallel reactors. |

| Safety | Larger volumes of hazardous materials handled at once. | Smaller reactor volumes lead to inherently safer processes. mdpi.com |

| Control | Less precise control over temperature, mixing, and reaction time. | Precise control over reaction parameters, leading to higher consistency. |

| Efficiency | Can lead to lower yields and more byproducts. | Often results in higher yields and improved selectivity. mdpi.com |

| Integration | Difficult to integrate multiple steps. | Readily allows for the integration of multiple reaction and purification steps. nih.gov |

The adoption of these modern synthetic methodologies—enzymatic pathways, green chemistry principles, and continuous flow processing—is crucial for the efficient, safe, and sustainable production of this compound and other vital chemical intermediates.

Chemical Reactivity and Transformation of S N 3 Chloro 2 Hydroxypropyl Acetamide

Nucleophilic Substitution Reactions Involving the Chloro Group

The primary chloro group in (S)-N-(3-Chloro-2-hydroxypropyl)acetamide is susceptible to nucleophilic substitution, a common pathway for introducing new functionalities. The reactivity of N-aryl 2-chloroacetamides is often attributed to the facile displacement of the chlorine atom by various nucleophiles. researchgate.net This reactivity is extended to alkyl chloroacetamides. The reaction typically follows an S(_N)2 mechanism, which involves the backside attack of a nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. In this specific molecule, the chiral center is adjacent, and the substitution occurs at a prochiral center.

Common nucleophiles that can be employed include:

Nitrogen Nucleophiles: Amines, azides, and heterocycles can displace the chloride to form new C-N bonds. For instance, reaction with ammonia or primary/secondary amines yields the corresponding amino derivatives. The reaction of chloroacetyl groups with hydrazine hydrate to substitute the chlorine is a known transformation. mdpi.com

Oxygen Nucleophiles: Alkoxides and phenoxides can react to form ethers.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for creating thioethers.

Carbon Nucleophiles: Cyanide or enolates can be used to form new C-C bonds.

The efficiency of these substitution reactions is influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Sodium azide (NaN₃) | Azide | DMF, 50-80 °C |

| Ammonia (NH₃) | Primary Amine | Aqueous or alcoholic NH₃, sealed tube |

| Sodium thiophenoxide (PhSNa) | Thioether | Ethanol, reflux |

| Potassium cyanide (KCN) | Nitrile | DMSO, 90 °C |

Reactions of the Hydroxyl Moiety

The secondary hydroxyl group is a key site for derivatization, allowing for the introduction of various protecting groups or functional moieties through esterification, etherification, or oxidation.

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to yield the corresponding esters.

Etherification: Reaction with alkyl halides under basic conditions (e.g., using sodium hydride to deprotonate the hydroxyl group) results in the formation of ethers. This is a common strategy in the synthesis of cellulose (B213188) ethers. google.com

Oxidation: Mild oxidizing agents can convert the secondary alcohol into a ketone, yielding N-(3-chloro-2-oxopropyl)acetamide.

The selectivity of these reactions can be controlled. For instance, acylation of the hydroxyl group can be achieved without affecting the amide or chloro functionalities under appropriate conditions.

Amide Bond Reactivity and Derivatization

Amide bonds are generally stable functional groups, requiring relatively harsh conditions for cleavage. masterorganicchemistry.com

Hydrolysis: The amide bond in this compound can be hydrolyzed to (S)-1-amino-3-chloropropan-2-ol and acetic acid. This typically requires strong acidic or basic conditions and elevated temperatures. nih.gov The cleavage of certain amide bonds under milder acidic conditions has been reported, but this is not typical for simple acetamides. nih.gov

Reduction: The amide can be reduced to the corresponding amine, (S)-N-(3-chloro-2-hydroxypropyl)ethanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would also likely reduce the chloro group.

N-Alkylation/N-Acylation: While less common for secondary amides, derivatization at the nitrogen atom is possible, though it may require specific reagents and conditions.

The stability of the amide bond makes it a robust feature of the molecule during transformations at the chloro and hydroxyl groups. masterorganicchemistry.com

Cyclization Reactions and Ring Formation

The presence of a nucleophilic hydroxyl group and an electrophilic carbon bearing a chlorine atom within the same molecule allows for intramolecular cyclization reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the primary carbon, displacing the chloride ion in an intramolecular S(_N)2 reaction. This process results in the formation of a three-membered epoxide ring, yielding (S)-N-(oxiran-2-ylmethyl)acetamide.

This type of intramolecular cyclization is a well-established synthetic strategy. nih.gov For example, N-(3-oxoalkyl)chloroacetamides can be converted into epoxypiperidinones through an intramolecular Darzens reaction under basic conditions. nih.gov In the case of this compound, the reaction is a Williamson ether synthesis that forms a chiral epoxide.

Table 2: Intramolecular Cyclization to Form an Epoxide

| Reagent | Product | Mechanism | Key Feature |

|---|---|---|---|

| Sodium Hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK) | (S)-N-(oxiran-2-ylmethyl)acetamide | Intramolecular S(_N)2 | Formation of a chiral epoxide ring |

Metal-catalyzed Reactions of this compound

Transition metal catalysis can enable unique transformations of this compound that are not accessible through traditional methods.

Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are most common for aryl and vinyl halides, conditions have been developed for some alkyl halides. nih.gov It is conceivable that the chloro group could participate in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination couplings, although this would likely be challenging compared to more reactive halides.

Radical Reactions: Copper(I)-catalyzed atom transfer radical cyclization (ATRC) is a known method for forming rings from chloroacetamides. ub.edu This suggests that this compound could undergo metal-mediated radical reactions.

Palladium-Catalyzed Processes: Palladium(II) complexes have been used to catalyze enantioselective rearrangements and S(_N)2' reactions of related allylic systems. escholarship.org While not directly applicable, this highlights the potential for developing novel palladium-catalyzed enantioselective transformations starting from this chiral building block.

Table 3: Potential Metal-Catalyzed Transformations

| Metal Catalyst | Reaction Type | Potential Product |

|---|---|---|

| Palladium(0) complexes | Cross-Coupling (e.g., Suzuki) | C-C bond formation at C3 |

| Copper(I) complexes | Atom Transfer Radical Reaction | Cyclized or functionalized products |

Role of S N 3 Chloro 2 Hydroxypropyl Acetamide As a Synthetic Precursor and Intermediate

Precursor in the Synthesis of Chiral Heterocycles

(S)-N-(3-Chloro-2-hydroxypropyl)acetamide is a versatile starting material for the synthesis of a variety of chiral nitrogen-containing heterocycles. The presence of both a nucleophilic hydroxyl group and an electrophilic chloromethyl group within the same molecule allows for intramolecular cyclization reactions to form strained ring systems such as azetidines or larger rings like piperidines and morpholines, depending on the reaction conditions and the introduction of additional functionalities.

One of the most prominent applications is in the synthesis of chiral 2-oxazolidinones. These heterocycles are not only important pharmacophores in medicinal chemistry but also serve as valuable chiral auxiliaries in asymmetric synthesis. The intramolecular cyclization of this compound or its derivatives, often facilitated by a base, proceeds via nucleophilic attack of the hydroxyl group or the amide nitrogen onto the carbon bearing the chlorine atom, leading to the formation of the heterocyclic ring with a defined stereochemistry. For instance, enzyme-catalyzed C(sp3)–H amination reactions have been explored for the highly enantioselective construction of chiral 2-oxazolidinones from related N-acetoxyamide substrates. rsc.org

The synthesis of other chiral heterocycles, such as morpholines, can also be envisioned starting from this precursor. rsc.org While direct examples starting from this compound are not extensively documented in readily available literature, the analogous reactivity of similar chlorohydrin derivatives suggests its potential in this area. For instance, organocatalytic enantioselective chlorocycloetherification of related alkenol substrates has been shown to produce chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities. rsc.org

The following table summarizes the types of chiral heterocycles that can be synthesized from precursors like this compound.

| Heterocycle Class | Synthetic Strategy | Key Features |

| Oxazolidinones | Intramolecular cyclization | Important pharmacophore; chiral auxiliary |

| Azetidines | Intramolecular cyclization | Strained ring system; building block |

| Piperidines | Multi-step synthesis involving cyclization | Common motif in pharmaceuticals |

| Morpholines | Intramolecular cyclization/etherification | Bioisostere for other rings; pharmacophore |

Intermediate in the Preparation of Complex Organic Molecules

The utility of this compound as an intermediate is best exemplified by its crucial role in the synthesis of the antibiotic Linezolid. Linezolid is a member of the oxazolidinone class of antibiotics and is effective against multi-resistant Gram-positive bacteria. derpharmachemica.com Several synthetic routes to Linezolid utilize derivatives of this compound.

In a common synthetic approach, (S)-epichlorohydrin is used as the starting material, which is a direct precursor to this compound. derpharmachemica.com One route involves the reaction of (S)-N-[2-(acetyloxy)-3-chloropropyl]-acetamide with N-carbobenzyloxy-3-fluoro-4-morpholin-4-yl aniline (B41778) in the presence of a strong base like lithium tertiary-butoxide to construct the core structure of Linezolid. nih.gov This highlights how the chloro-hydroxypropyl-acetamide moiety serves as a key building block, providing the necessary chirality and functional handles for the subsequent cyclization and elaboration into the final complex drug molecule.

Another synthetic pathway to Linezolid involves the N-alkylation of 3-fluoro-4-morpholinobenzenamine with a derivative of (S)-epichlorohydrin, followed by a series of transformations to yield the final product. researchgate.net For example, 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, which shares the same core structure as the title compound, is reacted with the aniline derivative to form a key intermediate that is then converted to Linezolid. derpharmachemica.com

The following table illustrates a simplified reaction sequence in the synthesis of Linezolid where a derivative of this compound is a key intermediate.

| Step | Reactants | Key Transformation | Product |

| 1 | (S)-N-[2-(acetyloxy)-3-chloropropyl]-acetamide, N-carbobenzyloxy-3-fluoro-4-morpholin-4-yl aniline | Nucleophilic substitution and cyclization | Linezolid |

| 2 | 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, 3-fluoro-4-morpholinobenzenamine | N-alkylation | 2-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)isoindoline-1,3-dione |

Building Block for Nitrogen-containing Compounds

Beyond its role in the synthesis of heterocycles and complex pharmaceuticals, this compound is a valuable building block for a range of other nitrogen-containing compounds, most notably chiral amino alcohols. Chiral 1,2-amino alcohols are of outstanding significance as chiral ligands in asymmetric catalysis and as precursors for other chiral molecules. derpharmachemica.com

The chlorohydrin functionality of this compound can be readily converted to an epoxide, which can then be opened by various nitrogen nucleophiles to introduce diverse functionalities. Alternatively, the chlorine atom can be directly displaced by a nucleophile. For example, reaction with an amine can lead to the formation of a diamine derivative.

Furthermore, the acetamide (B32628) group can be hydrolyzed to reveal a primary amine, yielding (S)-1-amino-3-chloro-2-propanol. This chiral amino alcohol is itself a versatile intermediate for the synthesis of other nitrogenous compounds. nih.gov The presence of the primary amine allows for a wide range of chemical transformations, including N-alkylation, N-acylation, and reductive amination, to build up molecular complexity while retaining the crucial stereochemical information from the starting material.

The following table provides examples of nitrogen-containing compounds that can be derived from this compound.

| Compound Class | Synthetic Transformation | Potential Applications |

| Chiral Amino Alcohols | Hydrolysis of the acetamide | Chiral ligands, synthetic intermediates |

| Chiral Diamines | Reaction with amines | Ligands, building blocks for polyamines |

| N-Substituted Derivatives | Alkylation/acylation of the amine | Fine chemicals, pharmaceutical intermediates |

Contributions to Stereoselective Synthesis of Other Compounds

The inherent chirality of this compound makes it a valuable tool in stereoselective synthesis, where the goal is to produce a single enantiomer of a chiral product. Its primary contribution in this area is as a chiral building block, where its stereocenter is incorporated into the final target molecule, thereby defining the product's absolute stereochemistry. The synthesis of Linezolid is a prime example of this application. derpharmachemica.com

While its use as a classical chiral auxiliary, where it directs the stereochemistry of a reaction and is then cleaved from the molecule, is less commonly reported, the principles of asymmetric synthesis suggest its potential in such roles. Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. nih.gov The hydroxyl and amide functionalities in this compound could potentially coordinate to metal catalysts and sterically direct the approach of reagents to a prochiral center.

More broadly, the synthesis of this compound itself relies on stereoselective processes, often starting from (S)-epichlorohydrin, which is produced through kinetic resolution of racemic epichlorohydrin (B41342). google.comrsc.org The availability of such enantiopure building blocks is fundamental to the entire field of asymmetric synthesis, enabling the construction of a vast array of enantiomerically pure pharmaceuticals, agrochemicals, and natural products. nih.gov

The following table summarizes the contributions of this compound and related chiral building blocks to stereoselective synthesis.

| Contribution | Mechanism | Example Application |

| Chiral Building Block | Incorporation of its stereocenter into the final product | Synthesis of Linezolid |

| Potential Chiral Auxiliary | Temporary attachment to a substrate to direct a stereoselective reaction | Asymmetric alkylations or reductions (hypothetical) |

| Product of Stereoselective Synthesis | Its own synthesis from (S)-epichlorohydrin enables further asymmetric synthesis | Availability for the synthesis of chiral drugs |

Derivatives and Analogs of S N 3 Chloro 2 Hydroxypropyl Acetamide

Synthesis and Characterization of Novel Derivatives

The synthesis of derivatives from the (S)-N-(3-Chloro-2-hydroxypropyl)acetamide scaffold typically involves standard organic reactions. A common precursor for many of these derivatives is a chloroacetyl chloride, which readily reacts with various amines to form the fundamental chloroacetamide structure. researchgate.netscholarsresearchlibrary.com Characterization of these new chemical entities is rigorously performed using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry, to confirm their molecular structures. neliti.comresearchgate.net

A primary route for creating derivatives involves the substitution at the amide nitrogen. The general synthesis for N-substituted 2-chloroacetamides involves the chloroacetylation of a primary or secondary amine with chloroacetyl chloride. researchgate.net This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. researchgate.netneliti.com A wide variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be used, leading to a vast library of N-substituted derivatives.

For instance, the reaction of various aryl amines with chloroacetyl chloride yields the corresponding N-aryl-2-chloroacetamides. researchgate.net The synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide has been accomplished by reacting m-aminophenol with chloroacetyl chloride in tetrahydrofuran (B95107). neliti.com More complex N-substituents can also be introduced, such as the phthalimide (B116566) group in 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, which serves as an analog. pharmaffiliates.com

Table 1: Examples of N-Substituted Chloroacetamide Derivatives and Synthesis Details Data sourced from multiple scientific reports. scholarsresearchlibrary.comneliti.com

| Derivative Name | Amine Precursor | Synthesis Conditions | Yield (%) | M.P. (°C) |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | m-aminophenol | Chloroacetyl chloride, K2CO3, THF, RT, 4h | 70% | 136-137 |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | p-aminophenol | Chloroacetyl chloride, NaOAc, Acetic Acid, -2°C to RT, 2h | 72% | 148 |

| N-chloro aryl acetamide (B32628) | Aryl amine | Chloroacetyl chloride, TEA, Benzene, Reflux, 2h | - | - |

Modifications at the Hydroxyl Position

The hydroxyl group on the propyl chain is another key site for modification, allowing for the synthesis of ether and ester derivatives. These modifications can significantly alter the polarity and hydrogen-bonding capabilities of the molecule. While direct modification of the final this compound product is one possible route, another common strategy involves using a precursor that already contains the desired modification.

An example of an ether analog is N-(3-allyloxy-2-hydroxypropyl)-N-n-propyl-α-chloroacetamide. Its synthesis starts with 1-allyloxy-3-n-propylamino-2-propanol, which is then reacted with chloroacetyl chloride. prepchem.com This demonstrates that precursors containing ether linkages at the C3 position of the propanolamine (B44665) backbone can be effectively used to generate analogs with modifications relative to the hydroxyl position of the parent compound.

Table 2: Synthesis of an Analog with Modification at the Hydroxyl Position Data sourced from PrepChem. prepchem.com

| Compound Name | Precursor | Reagents | Product |

| N-(3-allyloxy-2-hydroxypropyl)-N-n-propyl-α-chloroacetamide | 1-allyloxy-3-n-propylamino-2-propanol | Chloroacetyl chloride, Triethylamine, Methylene chloride | Oily liquid |

Halogen Variations and Substitutions

Varying the halogen atom is a common strategy in medicinal chemistry to fine-tune a molecule's properties. This can involve replacing the chlorine atom on the propyl backbone with other halogens (e.g., bromine, fluorine) or introducing halogens onto other parts of the molecule, such as an N-aryl substituent.

The synthesis of N-(halophenyl) chloroacetamides is well-documented, providing insight into how halogen substituents on an aromatic ring are incorporated. scholarsresearchlibrary.com For example, N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides have been synthesized and studied. google.com

Modifying the halogen on the acyl group or the propyl chain itself can also be achieved. For instance, patent literature describes processes for synthesizing related structures containing bromine, such as in the catalyst general formula RNR1R2R3X where X can be Br or Cl. google.com Furthermore, synthetic methods exist for producing precursors with multiple halogen atoms, such as pentaerythrityl trichlorohydrin, which could be used to build analogs with different halogenation patterns on the propyl backbone. orgsyn.org

Stereoisomeric Analogs and Their Synthesis

Chirality is a critical feature of this compound. The synthesis of its stereoisomeric analog, (R)-N-(3-Chloro-2-hydroxypropyl)acetamide, and other diastereomers is of significant chemical interest. While specific synthesis procedures for the (R)-enantiomer of the title compound are not widely detailed in general literature, the principles of stereoselective synthesis are well-established and applicable.

The synthesis of specific stereoisomers often requires either a chiral starting material or a chiral catalyst. For example, the herbicide (S)-metolachlor is synthesized stereoselectively, highlighting the industrial importance and feasibility of controlling stereochemistry in this class of chloroacetamides. researchgate.net The synthesis of chiral building blocks, such as (R)-2-amino-3-phenylpropyl carbamate, is also reported, indicating the availability of chiral precursors for constructing stereoisomeric analogs. prepchem.com The creation of racemic mixtures, such as (+/-)-2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, is also common, from which individual enantiomers can potentially be resolved.

Structure-Reactivity Relationships in Derivatives

The chemical reactivity of this compound and its derivatives is dominated by the chloroacetamide moiety. The key relationship is the high susceptibility of the carbon-chlorine bond to undergo nucleophilic substitution. researchgate.net The ease of this substitution makes chloroacetamides versatile building blocks in organic synthesis.

The reactivity of the C-Cl bond can be influenced by the nature of the N-substituent. Electron-withdrawing or electron-donating groups on an N-aryl ring can modulate the electrophilicity of the carbonyl carbon and, consequently, the reactivity of the adjacent chloromethyl group.

A significant aspect of the reactivity of these derivatives is their propensity for intramolecular cyclization following the initial nucleophilic substitution. researchgate.net The hydroxyl group on the propyl chain, or a nucleophilic group on the N-substituent, can act as an internal nucleophile, leading to the formation of various nitrogen-containing heterocyclic systems. researchgate.netub.edu For example, the reaction of N-aryl-2-chloroacetamides with nucleophiles like ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of 2-(arylimino)thiazolidin-4-ones. researchgate.net This structure-reactivity relationship, where the substituents dictate the potential for and outcome of cyclization reactions, is a cornerstone of their synthetic utility.

Advanced Spectroscopic and Analytical Characterization Methodologies for S N 3 Chloro 2 Hydroxypropyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (S)-N-(3-Chloro-2-hydroxypropyl)acetamide by providing information on the chemical environment, connectivity, and stereochemistry of its atoms. Both ¹H and ¹³C NMR are utilized to confirm the compound's constitution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Protons attached to carbons bearing electronegative atoms like oxygen, nitrogen, and chlorine are deshielded and appear at a lower field (higher ppm value). rsc.org The expected signals for this compound would include a singlet for the acetyl methyl protons, multiplets for the propyl chain protons, and distinct, often broad, signals for the hydroxyl and amide protons. libretexts.org The coupling between adjacent protons (spin-spin splitting) helps to establish the connectivity of the propyl backbone.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Similar to ¹H NMR, carbons bonded to electronegative atoms are shifted downfield. azom.com The spectrum would show five distinct signals corresponding to the methyl carbon of the acetyl group, the carbonyl carbon, and the three carbons of the propyl chain.

Stereochemical Assignment: While standard NMR confirms the connectivity, advanced techniques are often necessary for assigning the absolute stereochemistry at the C2 chiral center. This can be achieved by converting the alcohol into diastereomeric esters using a chiral derivatizing agent (e.g., Mosher's acid). researchgate.net The different spatial environments in the resulting diastereomers lead to observable differences in the chemical shifts (Δδ) of nearby protons, allowing for the determination of the absolute configuration. rsc.orgresearchgate.net Alternatively, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlation data to help define the relative stereochemistry. longdom.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃-C=O | ~2.0 (singlet) | ~23 |

| -NH- | ~7.5-8.5 (broad triplet) | - |

| -OH | ~4.5-5.5 (broad doublet) | - |

| CH₂ -NH | ~3.1-3.3 (multiplet) | ~45 |

| CH (OH) | ~3.8-4.0 (multiplet) | ~70 (chiral center) |

| CH₂ -Cl | ~3.5-3.7 (multiplet) | ~48 |

| -C=O | - | ~170 |

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Ion Determination: Using soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecule can be ionized with minimal fragmentation, allowing for the clear determination of its molecular weight. For this compound (C₅H₁₀ClNO₂), the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition. measurlabs.com This technique can distinguish between compounds with the same nominal mass but different elemental formulas, providing unambiguous confirmation of the C₅H₁₀ClNO₂ formula. rsc.orgchromatographyonline.comresearchgate.net

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) induces fragmentation of the molecular ion, and the resulting fragment ions provide a "fingerprint" that helps to piece the structure together. nih.govresearchgate.net For this compound, characteristic fragmentation pathways would likely include the loss of the chlorine atom, loss of a water molecule from the hydroxyl group, and cleavage of the amide bond. nih.govnih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound.

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 152/154 | [M+H]⁺ (isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 134/136 | [M+H - H₂O]⁺ |

| 116 | [M+H - HCl]⁺ |

| 94 | [M+H - CH₂Cl - H₂O]⁺ |

| 60 | [CH₃CONH₃]⁺ |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral compound, it is essential to determine its enantiomeric purity, which is the measure of the excess of the desired (S)-enantiomer over the undesired (R)-enantiomer. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this assessment. researchgate.net

The principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. youtube.com The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including those with alcohol and amide functionalities. researchgate.netmdpi.comnih.gov Columns with selectors like tris(3,5-dimethylphenylcarbamate) of cellulose or amylose are often a first choice for method development. nih.gov

Method Parameters: The separation is typically achieved using a mobile phase consisting of a mixture of a nonpolar solvent (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol). The ratio of these solvents, along with the flow rate and column temperature, is optimized to achieve baseline resolution between the two enantiomer peaks. mdpi.com The enantiomeric purity is then calculated from the relative peak areas of the (S) and (R) enantiomers in the chromatogram.

Table 3: Typical Parameters for Chiral HPLC Analysis.

| Parameter | Description | Typical Value / Goal |

| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-1, Chiralpak AD) | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol | 90:10 (v/v) (to be optimized) |

| Flow Rate | Rate at which mobile phase passes through the column | 1.0 mL/min |

| Detection | UV detector | ~210 nm (amide chromophore) |

| Resolution (Rs) | Degree of separation between the two enantiomer peaks | > 1.5 (for baseline separation) |

| Selectivity (α) | Ratio of retention factors (k'R / k'S) | > 1.1 |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, making them excellent for identifying the functional groups present in a compound. hopto.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrations. Key functional groups in this compound have characteristic absorption bands. The O-H stretch of the alcohol and the N-H stretch of the secondary amide both appear as broad bands in the 3500-3200 cm⁻¹ region. libretexts.orgleszno.eu The C=O stretch of the amide (Amide I band) gives a very strong, sharp absorption around 1650 cm⁻¹. researchgate.net The N-H bend (Amide II band) appears around 1550 cm⁻¹. Other important signals include the C-O stretch of the alcohol and the C-Cl stretch, which is typically found in the fingerprint region (850-550 cm⁻¹). wpmucdn.com

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. pitt.edu Therefore, it provides complementary information. For instance, while the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, more symmetric bonds or non-polar parts of the molecule can give stronger Raman signals. The C-Cl vibration often produces a distinct Raman signal. researchgate.netoptica.org

Table 4: Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| O-H (Alcohol) | Stretch | 3500-3200 (Broad, Strong) | Weak |

| N-H (Amide) | Stretch | 3400-3200 (Medium) | Medium |

| C-H (Aliphatic) | Stretch | 3000-2850 (Medium) | Strong |

| C=O (Amide I) | Stretch | 1680-1640 (Very Strong) | Medium |

| N-H (Amide II) | Bend | 1570-1515 (Strong) | Weak |

| C-O (Alcohol) | Stretch | 1260-1050 (Strong) | Weak |

| C-Cl | Stretch | 850-550 (Medium-Strong) | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides unambiguous proof of molecular connectivity, conformation, and, most importantly for a chiral molecule, its absolute stereochemistry. researchgate.netnih.govspringernature.com

To perform this analysis, a high-quality single crystal of this compound must be grown. When this crystal is irradiated with X-rays, the resulting diffraction pattern can be mathematically analyzed to generate a three-dimensional electron density map of the molecule.

Absolute Configuration: For chiral molecules that crystallize in a non-centrosymmetric space group, the analysis of anomalous dispersion effects allows for the unequivocal determination of the absolute configuration (e.g., R versus S). researchgate.net This would definitively confirm the (S)-stereochemistry at the C2 position.

Table 5: Hypothetical Crystal Data for this compound.

| Parameter | Description | Plausible Value |

| Chemical Formula | Elemental composition | C₅H₁₀ClNO₂ |

| Formula Weight | Molecular mass | 151.60 g/mol |

| Crystal System | Basic crystal geometry | Orthorhombic |

| Space Group | Symmetry elements of the unit cell | P2₁2₁2₁ (a common chiral space group) |

| Unit Cell Dimensions | a, b, c axes and angles | a ≈ 6 Å, b ≈ 9 Å, c ≈ 14 Å; α=β=γ=90° |

| Volume (V) | Volume of the unit cell | ~756 ų |

| Z | Number of molecules per unit cell | 4 |

| Density (calculated) | Mass per unit volume | ~1.33 g/cm³ |

| Flack Parameter | Indicator of absolute configuration | ~0.0(1) (for correct assignment) |

Theoretical and Computational Studies of S N 3 Chloro 2 Hydroxypropyl Acetamide

Conformational Analysis and Energy Landscapes

No specific studies on the conformational analysis or energy landscapes of (S)-N-(3-Chloro-2-hydroxypropyl)acetamide were identified in the reviewed literature. Such a study would involve mapping the potential energy surface of the molecule by systematically rotating its flexible dihedral angles to identify stable conformers and the energy barriers between them. This analysis would be crucial for understanding the molecule's preferred three-dimensional structures.

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations of the electronic structure of this compound are not available in the public domain. Future research in this area would likely employ methods such as Density Functional Theory (DFT) to calculate properties like molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. These calculations would provide insights into the molecule's reactivity and intermolecular interactions.

Reaction Mechanism Predictions and Transition State Analysis

There are no published studies that predict reaction mechanisms or analyze transition states involving this compound using computational methods. This type of investigation would be valuable for understanding its reactivity, for instance, in nucleophilic substitution reactions at the carbon bearing the chlorine atom or reactions involving the hydroxyl and amide functionalities.

Molecular Modeling and Dynamics Simulations

No molecular modeling or dynamics simulation studies for this compound have been reported. Molecular dynamics simulations could provide a time-resolved understanding of the compound's behavior in various environments, such as in solution, by simulating the movements of its atoms over time. This would offer a deeper understanding of its structural flexibility and interactions with its surroundings.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, there are no available computational studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption wavelengths) of this compound. Such predictions, typically performed using quantum chemical methods, are instrumental in interpreting experimental spectra and confirming the compound's structure.

Industrial and Niche Chemical Applications of S N 3 Chloro 2 Hydroxypropyl Acetamide

Role in Polymer Chemistry

The distinct structural features of (S)-N-(3-Chloro-2-hydroxypropyl)acetamide make it a valuable monomer and functionalizing agent in polymer chemistry. Its ability to introduce chirality, hydrophilicity, and a reactive site for further modification into a polymer backbone is of significant interest for creating advanced polymeric materials.

The synthesis of block copolymers containing a structurally similar compound, 3-chloro-2-hydroxypropyl methacrylate (B99206) (ClHPMA), highlights the potential of such monomers. In these syntheses, nitroxide-mediated polymerization (NMP) is a common technique used for the homopolymerization and copolymerization of such functional monomers with other monomers like styrene. rsc.org This control over the polymerization process allows for the creation of well-defined polymer architectures.

The presence of the chloro and hydroxyl groups on the propyl side chain of this compound allows for post-polymerization modification. The chlorine atom can be substituted by various nucleophiles to introduce new functionalities, while the hydroxyl group can be used for esterification or other reactions. This versatility allows for the tailoring of polymer properties for specific applications. For instance, the functionalization of a polystyrene-block-poly((3-chloro-2-hydroxypropyl methacrylate)-co-(4-methoxymethylstyrene)) (PS-b-P(ClHPMA-co-MMS)) block copolymer was achieved through the nucleophilic substitution of the chlorine atoms. rsc.org This demonstrates the potential for this compound to be incorporated into polymers that can then be further modified to create materials with desired surface properties or reactive sites.

The chirality of the (S)-enantiomer is particularly significant. The incorporation of this chiral monomer into a polymer chain can induce chirality in the resulting macromolecule. Chiral polymers have a range of specialized applications, including as chiral stationary phases in chromatography for the separation of enantiomers, a critical process in the pharmaceutical industry. mdpi.com The synthesis of chiral polymers from monomers containing a stereocenter allows for the creation of materials with specific optical or recognition properties. nih.gov

Use in Specialty Chemical Manufacturing

This compound serves as a key chiral building block, or synthon, in the synthesis of a variety of specialty chemicals. Its trifunctional nature allows it to be a versatile starting material for the construction of more complex molecules with specific stereochemistry.

A significant application of this compound is as an intermediate in the synthesis of pharmaceuticals. For example, it is listed as a related compound or impurity in the synthesis of Linezolid, an important antibiotic. pharmaffiliates.com This indicates its role as a precursor or a closely related structural analog in the manufacturing process of such drugs. The synthesis of complex, biologically active molecules often relies on the availability of such chiral building blocks to ensure the final product has the correct stereochemistry, which is crucial for its therapeutic effect.

The reactivity of the chloro and hydroxyl groups allows for a range of chemical transformations, making it a versatile intermediate. The chloro group can be displaced by various nucleophiles to introduce different functional groups, while the hydroxyl group can be involved in reactions such as etherification or esterification. This allows for the systematic construction of target molecules. The synthesis of various N-aryl 2-chloroacetamides, which are themselves important intermediates, often involves the reaction of an amine with a chloroacetylating agent, a reaction pathway conceptually similar to the synthesis of the title compound. journalnx.com

The production of other specialty chemicals, such as those used in diagnostics or as research tools, can also benefit from the use of this compound as a starting material. Its defined stereochemistry is a critical feature that is carried through the synthetic route to the final product.

Applications in Material Science

In the field of material science, this compound is utilized for the development of functional materials with tailored properties. Its ability to be incorporated into polymers and to serve as a precursor for other functional molecules makes it a valuable tool for material scientists.

The functionalization of polymers with moieties derived from this compound can be used to create materials with specific surface properties. For example, the introduction of hydroxyl groups can increase the hydrophilicity and water-solubility of a polymer, which is important for applications such as biocompatible materials or coatings. A patent describes the use of polymeric bis(3-chloro-2-hydroxypropyl) amines in the formation of cationic, water-soluble polymers. justia.com

The chiral nature of the compound can be exploited to create chiral materials with unique optical or recognition properties. The synthesis of multilayer 3D chiral polymers from chiral building blocks is an area of active research, with potential applications in areas such as chiral sensing and asymmetric catalysis. google.com The incorporation of this compound into a material can impart it with the ability to interact differently with left- and right-handed circularly polarized light, a property known as circular dichroism, which is the basis for many advanced optical materials.

Furthermore, the reactive chloro group can be used to graft other molecules onto a surface or into a polymer matrix, creating functionalized materials for a variety of applications. This can include the attachment of biomolecules to create biosensors or the immobilization of catalysts for heterogeneous catalysis. The synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate demonstrates the creation of a versatile platform for further functionalization. rsc.org

Role in Agrochemicals (Non-biological Mechanism Focus)

While many agrochemicals exert their effects through direct biological interactions, the chloroacetamide class of herbicides, to which this compound is related, functions primarily through a non-biological, chemical mechanism of action. researchgate.netnih.gov These herbicides are known to be effective in controlling a wide range of annual grasses and some broadleaf weeds. nih.gov

The primary mode of action of chloroacetamide herbicides is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. researchgate.net This inhibition is not a direct interaction with a biological receptor in the traditional sense, but rather a chemical reaction with a key enzyme in the VLCFA biosynthesis pathway. The herbicidal activity is attributed to the ability of the chloroacetamide molecule to alkylate essential biomolecules, particularly enzymes containing sulfhydryl (-SH) groups. researchgate.netresearchgate.net

The key target is believed to be a condensing enzyme in the elongase complex responsible for the extension of fatty acid chains. The electrophilic carbon atom of the chloroacetyl group in the herbicide molecule reacts with the nucleophilic sulfhydryl group of a cysteine residue in the active site of the enzyme. This covalent modification inactivates the enzyme, leading to a disruption of VLCFA synthesis. researchgate.net VLCFAs are crucial components of cell membranes and are precursors for other important cellular components. Their depletion ultimately leads to the failure of cell division and elongation in the growing points of the plant, resulting in the death of the seedling.

The herbicidal effectiveness of different chloroacetamides can be influenced by their chemical reactivity and molecular structure, which affects their uptake, transport within the plant, and susceptibility to detoxification mechanisms. researchgate.net While this compound itself is not a commercialized herbicide, its structural features are representative of the chemical class responsible for this non-biological mode of action.

| Parameter | Description |

| CAS Number | 224323-47-1 pharmaffiliates.com |

| Molecular Formula | C5H10ClNO2 |

| Molecular Weight | 151.59 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

Future Directions and Emerging Research Areas for S N 3 Chloro 2 Hydroxypropyl Acetamide

Novel Catalytic Systems for Synthesis

The development of innovative catalytic systems is a cornerstone of modern organic synthesis, aiming for higher efficiency, selectivity, and sustainability. For the synthesis of (S)-N-(3-Chloro-2-hydroxypropyl)acetamide, research is moving beyond traditional methods to explore enzymatic, chemoenzymatic, and organocatalytic approaches.

Biocatalysis and Chemoenzymatic Strategies:

Enzymes offer unparalleled stereoselectivity under mild reaction conditions, making them ideal for the synthesis of chiral molecules. acs.orgnih.gov Chemoenzymatic approaches, which combine the strengths of both chemical and enzymatic catalysis, are particularly promising for overcoming the limitations of purely enzymatic or chemical methods. youtube.com

Recent advancements in the synthesis of chiral chlorohydrins, which are structurally related to the target compound, have showcased the power of biocatalysis. For instance, bienzymatic cascades using ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) have been successfully employed to produce enantiopure chlorohydrins with excellent conversion and selectivity. acs.orgnih.gov These enzymatic systems offer a green alternative to traditional methods that often rely on toxic metals and harsh reaction conditions. acs.org

The application of lipases for the amidation of carboxylic acids is another area of active research. nih.gov For example, the immobilized lipase (B570770) B from Candida antarctica (CAL-B) has been shown to catalyze the direct condensation of carboxylic acids and amines, a key step in the formation of the amide bond in this compound. nih.gov

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. neliti.comnih.gov Chiral phosphoric acids and bifunctional thiourea-based catalysts are examples of organocatalysts that could potentially be employed for the enantioselective synthesis of this compound or its precursors. nih.gov These catalysts can activate substrates through hydrogen bonding, leading to highly stereoselective transformations. neliti.com

The table below summarizes some novel catalytic approaches relevant to the synthesis of the target compound and its analogs.

| Catalytic System | Key Features | Potential Application in Synthesis of this compound |

| Ene-Reductase (ERED) & Alcohol Dehydrogenase (ADH) Cascade | High stereoselectivity, mild reaction conditions, green approach. acs.orgnih.gov | Enantioselective reduction of a prochiral precursor to form the chiral chlorohydrin backbone. |

| Immobilized Lipases (e.g., CAL-B) | Catalyzes amidation, potential for reuse. nih.gov | Formation of the amide bond from a suitable carboxylic acid and amine precursor. |

| Chiral Phosphoric Acids / Thiourea Catalysts | Asymmetric induction through hydrogen bonding. nih.gov | Enantioselective reactions to establish the chiral center. |

| Lewis Acid Catalysts (e.g., B(OCH₂CF₃)₃) | Effective for direct amidation of unprotected amino acids. nih.gov | Potential for the amidation step in the synthesis. |

Exploration of Unconventional Reactivity

Moving beyond traditional functional group transformations, researchers are exploring unconventional reactivity patterns to devise novel synthetic routes. For this compound, this includes leveraging photocatalysis, electrochemistry, and flow chemistry to access new reaction pathways and improve process efficiency.

Photocatalysis and Electrochemistry:

Photocatalysis and electrochemistry offer unique opportunities to generate reactive intermediates under mild conditions, often avoiding the need for harsh reagents. researchgate.netyoutube.com For instance, electrochemical methods are being explored for the synthesis of chiral amines and amides. researchgate.netnih.gov The electrochemical amidochlorination of alkenes, where a chlorine anion is generated electrochemically, presents a potential route to related 2-chloroalkylamine structures. youtube.com While direct application to the synthesis of this compound has not been reported, these methods provide a conceptual framework for future research.

Flow Chemistry:

Halohydrin Chemistry:

The inherent reactivity of the halohydrin moiety in this compound can also be exploited in unconventional ways. Halohydrins are known to undergo intramolecular SN2 reactions in the presence of a base to form epoxides. acs.org This reactivity can be harnessed to synthesize chiral epoxides, which are versatile intermediates for a wide range of other chiral compounds. The regioselectivity of ring-opening reactions of the corresponding epoxide can be influenced by the choice of nucleophile and reaction conditions, offering a pathway to diverse functionalized derivatives. reagent.co.uk

The table below outlines some unconventional reactivity concepts and their potential relevance.

| Reactivity Concept | Description | Potential Relevance to this compound |

| Electrochemical Synthesis | Use of electrical current to drive chemical reactions. researchgate.netyoutube.com | Asymmetric induction in the formation of the chiral center or the amide bond. |

| Flow Chemistry | Performing reactions in a continuous stream. youtube.comchemscene.com | Improved process control, safety, and scalability of the synthesis. |

| Intramolecular Epoxidation | Base-mediated cyclization of the halohydrin. acs.org | Synthesis of the corresponding chiral epoxide as a versatile intermediate. |

| Radical Reactions | Reactions involving free radical intermediates. | Potential for novel C-C or C-heteroatom bond formations at the chloro-substituted carbon. |

Advanced Materials Integration

The unique structural features of this compound, namely its chirality and the presence of reactive hydroxyl and chloro groups, make it an interesting candidate for integration into advanced materials. Research in this area is focused on creating functional polymers, surface modifications, and novel chiral materials.

Polymer Modification and Functional Coatings:

The hydroxyl and chloro groups on the molecule can serve as reactive handles for grafting onto polymer backbones or surfaces. This approach can be used to impart new properties to existing materials. For example, a related compound, 3-chloro-2-hydroxypropyl acrylate, has been used to graft polyester (B1180765) fabrics, improving their comfort and dyeing properties. reagent.co.uk Similarly, this compound could be used to modify the surface of polymers like polyamide, potentially enhancing their hydrophilicity or providing sites for further functionalization. youtube.com Such modifications are relevant for applications in textiles, biomedical devices, and separation membranes.

Development of Chiral Materials:

The inherent chirality of this compound can be harnessed to create materials with chiroptical properties. The synthesis of thin films from chiral imidazole (B134444) derivatives has been shown to result in strong chiroptical responses, including circularly polarized luminescence. nih.gov By incorporating this compound or its derivatives into polymer films or self-assembled monolayers, it may be possible to create materials for applications in chiral sensing, asymmetric catalysis, and optical devices.

The table below highlights potential applications of the target compound in materials science.

| Material Application | Integration Strategy | Potential Properties and Uses |

| Functionalized Polymers | Grafting onto polymer backbones (e.g., polyester, polyamide). youtube.comreagent.co.uk | Improved hydrophilicity, dyeability, and biocompatibility of fabrics and materials. |

| Surface Modification | Covalent attachment to surfaces of materials like titanium or polypropylene. nih.gov | Creation of biocompatible or antimicrobial surfaces for medical implants. |

| Chiral Stationary Phases | Immobilization onto a solid support (e.g., silica (B1680970) gel). | Separation of enantiomers in chromatography. |

| Chiroptical Materials | Incorporation into thin films or liquid crystals. nih.gov | Materials with circularly polarized luminescence for optical applications. |

Integration with Machine Learning in Chemical Synthesis

The intersection of artificial intelligence (AI) and chemistry is a rapidly growing field, with machine learning (ML) tools being increasingly used to accelerate the discovery and optimization of chemical syntheses. researchgate.netreagent.co.uk For a molecule like this compound, ML can play a significant role in various stages, from retrosynthesis planning to reaction optimization.

Retrosynthesis and Pathway Prediction:

Predictive Modeling for Stereoselectivity and Yield:

A key challenge in the synthesis of chiral molecules is controlling the stereoselectivity of reactions. ML models can be trained to predict the enantiomeric excess or diastereomeric ratio of a reaction based on the structures of the reactants, catalysts, and solvents, as well as other reaction parameters. youtube.comnih.govchemscene.comrsc.org Such predictive models can guide the selection of the optimal chiral catalyst and reaction conditions to maximize the yield of the desired (S)-enantiomer. Similarly, ML can be used to predict reaction yields, helping to identify the most promising reaction conditions before extensive experimental work is undertaken. sciencemadness.org

Automated Reaction Optimization:

ML algorithms can be integrated with automated synthesis platforms to create self-optimizing systems. researchgate.netnih.gov These systems can autonomously perform a series of experiments, analyze the results, and then use an ML model to decide on the next set of experimental conditions to improve a desired outcome, such as yield or selectivity. This iterative process can rapidly identify the optimal reaction conditions with minimal human intervention. researchgate.net

The table below summarizes the potential applications of machine learning in the synthesis of the target compound.

| Machine Learning Application | Description | Potential Impact on Synthesis |

| AI-driven Retrosynthesis | Suggests synthetic routes from target to starting materials. nih.govyoutube.comreagent.co.uk | Discovery of novel, more efficient, or sustainable synthetic pathways. |

| Stereoselectivity Prediction | Predicts the enantiomeric or diastereomeric outcome of a reaction. youtube.comnih.govchemscene.com | Rational selection of chiral catalysts and conditions to maximize the yield of the (S)-enantiomer. |

| Reaction Condition Optimization | Identifies optimal parameters (temperature, solvent, catalyst) for a reaction. nih.govresearchgate.net | Increased reaction yields and reduced development time. |

| Automated Synthesis | Integration of ML with robotic platforms for autonomous experimentation. researchgate.net | Accelerated discovery and optimization of synthetic routes. |

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing environmental impact and improving resource efficiency. researchgate.net For this compound, the development of sustainable synthesis routes involves the use of biocatalysis, renewable feedstocks, and more environmentally benign reaction conditions.

Biocatalysis as a Green Tool:

As discussed in the section on novel catalytic systems, biocatalysis is a cornerstone of green chemistry. rsc.org The use of enzymes, such as those in the synthesis of chiral alcohols from ketones, offers a highly selective and environmentally friendly alternative to traditional chemical methods that often rely on heavy metal catalysts. nih.gov The application of bienzymatic cascades for the synthesis of chiral chlorohydrins exemplifies a sustainable approach that operates under mild, aqueous conditions. nih.gov

Renewable Feedstocks:

A key principle of green chemistry is the use of renewable rather than depleting feedstocks. youtube.comreagent.co.uk While many chemical syntheses start from petroleum-derived materials, there is a growing interest in utilizing biomass as a renewable carbon source. nih.gov For the synthesis of this compound, this could involve sourcing the starting materials from bio-based platform chemicals. For example, glycerol, a co-product of biodiesel production, can be a renewable feedstock for various chemical transformations. researchgate.net

Atom Economy and Waste Reduction: